molecular formula C11H21N B14567853 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole CAS No. 61772-94-9

5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14567853
CAS No.: 61772-94-9
M. Wt: 167.29 g/mol
InChI Key: FZGBJWVCNYPHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under acidic conditions to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production of pyrroles often involves catalytic processes. For example, a manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only by-products . This method is highly selective and avoids the formation of unwanted side products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and dihydropyrrole derivatives .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole is unique due to its specific ethyl and pentyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61772-94-9

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

5-ethyl-2-pentyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H21N/c1-3-5-6-7-11-9-8-10(4-2)12-11/h11H,3-9H2,1-2H3

InChI Key

FZGBJWVCNYPHSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=N1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.